
2-fluorophenyl 5-(cyclohexylamino)-5-oxopentanoate
Übersicht
Beschreibung
2-fluorophenyl 5-(cyclohexylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription initiation. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I transcription initiation by binding to a specific DNA sequence within the rDNA promoter. This results in the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively target cancer cells while sparing normal cells. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis of cancer cells. CX-5461 has also been shown to inhibit tumor growth and metastasis in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX-5461 is its selective targeting of cancer cells while sparing normal cells. This compound has also shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of CX-5461 is its potential toxicity, which needs to be further studied in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of CX-5461. One of the areas of interest is the potential combination of CX-5461 with other cancer therapies to enhance its efficacy. Another area of interest is the development of CX-5461 analogs with improved pharmacokinetic properties and reduced toxicity. Further studies are also needed to determine the safety and efficacy of CX-5461 in clinical trials.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription initiation, which is essential for the growth and survival of cancer cells. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, leukemia, and lymphoma.
Eigenschaften
IUPAC Name |
(2-fluorophenyl) 5-(cyclohexylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c18-14-9-4-5-10-15(14)22-17(21)12-6-11-16(20)19-13-7-2-1-3-8-13/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQQLMISGFCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl) 5-(cyclohexylamino)-5-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3826829.png)
![2'-amino-5-bromo-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B3826850.png)
![N-(4,8-dihydroxy-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B3826857.png)
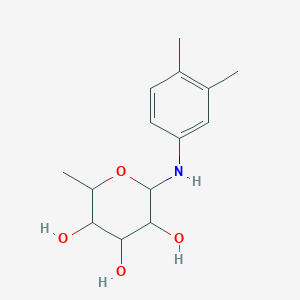
![N-[4-(acetylamino)phenyl]pentopyranosylamine](/img/structure/B3826864.png)
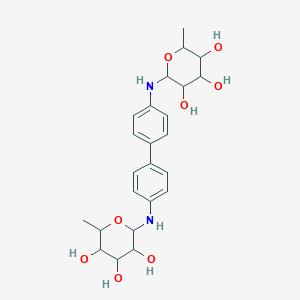

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3826883.png)
![N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B3826888.png)
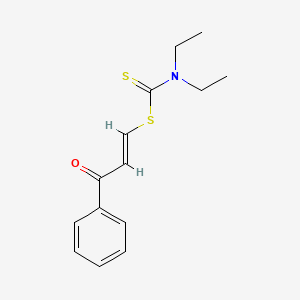
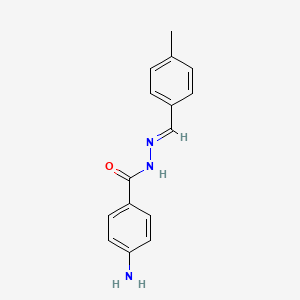
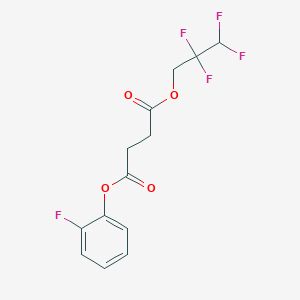
![2-fluorophenyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3826916.png)
